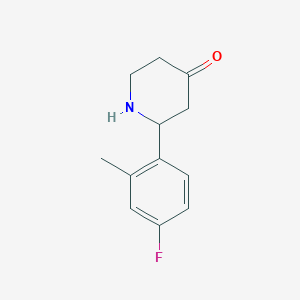

2-(4-Fluoro-2-methylphenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12/h2-3,6,12,14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNSTGMHGQWUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620232 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414909-99-2 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414909-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 4 Fluoro 2 Methylphenyl Piperidin 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and stereochemistry of the atoms within 2-(4-Fluoro-2-methylphenyl)piperidin-4-one can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the piperidin-4-one ring, the protons are expected to exhibit complex splitting patterns due to spin-spin coupling. The protons on the carbon atoms adjacent to the nitrogen (C2 and C6) and the carbonyl group (C3 and C5) would appear as distinct multiplets. The proton at the C2 position, being adjacent to the bulky aryl substituent, would show a characteristic chemical shift and coupling pattern. Based on studies of analogous 2,6-diarylpiperidin-4-ones, the piperidine (B6355638) ring is expected to adopt a stable chair conformation where the large 4-fluoro-2-methylphenyl group occupies an equatorial position to minimize steric hindrance. niscpr.res.in The coupling constants (J-values) between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are diagnostic of this conformation, with typical J(ax,ax) values being large (~10-13 Hz) and J(ax,eq) values being smaller (~2-5 Hz). niscpr.res.in The N-H proton of the secondary amine typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Protons on the substituted aromatic ring will display shifts and splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring, further complicated by coupling to the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal is typically the carbonyl carbon (C4) of the ketone group, appearing in the range of 200-210 ppm. The carbons of the aromatic ring will appear between 110-165 ppm, with their exact shifts influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The C-F coupling will result in the splitting of the signals for the carbons of the phenyl ring. The aliphatic carbons of the piperidine ring (C2, C3, C5, C6) will resonate in the upfield region, typically between 30-70 ppm. shd-pub.org.rs

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides the expected chemical shift ranges based on data from analogous compounds.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| N-H | ¹H | 1.5 - 3.0 | Broad Singlet |

| Piperidine CH (C2) | ¹H | 3.8 - 4.2 | Doublet of Doublets |

| Piperidine CH₂ (C3) | ¹H | 2.5 - 2.9 | Multiplet |

| Piperidine CH₂ (C5) | ¹H | 2.4 - 2.8 | Multiplet |

| Piperidine CH₂ (C6) | ¹H | 3.0 - 3.4 | Multiplet |

| Ar-CH₃ | ¹H | 2.2 - 2.5 | Singlet |

| Ar-H | ¹H | 6.8 - 7.5 | Multiplets (with H-F coupling) |

| C=O (C4) | ¹³C | 205 - 210 | Singlet |

| Piperidine CH (C2) | ¹³C | 60 - 65 | Singlet |

| Piperidine CH₂ (C3) | ¹³C | 45 - 50 | Singlet |

| Piperidine CH₂ (C5) | ¹³C | 40 - 45 | Singlet |

| Piperidine CH₂ (C6) | ¹³C | 48 - 53 | Singlet |

| Ar-CH₃ | ¹³C | 18 - 22 | Singlet |

| Ar-C (ipso) | ¹³C | 125 - 140 | Doublet (due to C-F coupling) or Singlet |

| Ar-C-F | ¹³C | 160 - 165 | Doublet (large ¹JCF) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₁₂H₁₄FNO), the molecular weight is 207.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207. The presence of a single nitrogen atom dictates that the molecular weight is odd, consistent with the Nitrogen Rule. whitman.edu The fragmentation of piperidin-4-one analogues is well-documented and typically involves characteristic cleavages of the heterocyclic ring. researchgate.netwvu.edu A primary fragmentation pathway involves an alpha-cleavage adjacent to the carbonyl group, leading to the loss of a CO molecule (28 Da), resulting in a fragment ion at m/z 179. Another significant fragmentation pathway involves the cleavage of the piperidine ring, often initiated by the nitrogen atom. For instance, cleavage of the C2-C3 and C5-C6 bonds can lead to the formation of stable radical cations. The substituted phenyl group can also undergo fragmentation. Loss of the entire 4-fluoro-2-methylphenyl group would lead to a fragment corresponding to the piperidin-4-one ring. Conversely, cleavage of the bond between the phenyl ring and the piperidine ring would generate a stable benzylic cation at m/z 123 ([C₈H₈F]⁺).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This interactive table outlines the expected major ions in the mass spectrum.

| m/z Value | Ion Identity | Description |

|---|---|---|

| 207 | [M]⁺ | Molecular Ion |

| 192 | [M - CH₃]⁺ | Loss of a methyl radical from the aromatic ring |

| 179 | [M - CO]⁺ | Loss of carbon monoxide via alpha-cleavage |

| 123 | [C₈H₈F]⁺ | Fragment corresponding to the 4-fluoro-2-methylphenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. researchgate.net Each functional group has characteristic vibrational frequencies.

For this compound, the most prominent absorption band in the IR spectrum would be the strong C=O stretching vibration of the ketone, typically observed in the region of 1700-1725 cm⁻¹. shd-pub.org.rs The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a moderate intensity band around 3300-3500 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine ring and the methyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The presence of the fluorinated aromatic ring will give rise to several characteristic bands, including C=C stretching vibrations within the ring (approx. 1500-1600 cm⁻¹) and a strong C-F stretching band, typically found in the 1250-1000 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies This interactive table lists the key functional groups and their expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (ketone) | Stretch | 1700 - 1725 | Strong |

| C=C (aromatic) | Stretch | 1500 - 1600 | Medium |

| C-N (amine) | Stretch | 1250 - 1350 | Medium |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and conformational details. While specific XRD data for the title compound is not available, analysis of closely related structures, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, provides a robust model for its expected solid-state structure. researchgate.netnih.gov

Table 4: Expected Key Structural Parameters from X-ray Diffraction This interactive table shows typical bond lengths and angles for the piperidin-4-one core based on analogues.

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length (C=O) | C4=O1 | ~1.22 Å |

| Bond Length (C-N) | C2-N1, C6-N1 | ~1.47 Å |

| Bond Length (C-C) | C2-C3, C5-C6 | ~1.53 Å |

| Bond Angle (C-N-C) | C2-N1-C6 | ~112° |

| Bond Angle (C-C(O)-C) | C3-C4-C5 | ~117° |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from its two main chromophores: the carbonyl group and the substituted phenyl ring.

The ketone's carbonyl group will exhibit a weak absorption band corresponding to the symmetry-forbidden n→π* transition, which typically appears at a longer wavelength (λmax) around 280-300 nm. niscpr.res.in The 4-fluoro-2-methylphenyl ring will display much stronger absorption bands at shorter wavelengths, corresponding to π→π* transitions. These typically include a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The substitution on the benzene ring (fluoro and methyl groups) will cause bathochromic (red) shifts in these absorption bands compared to unsubstituted benzene. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic properties and predict the UV-Vis spectrum, including the HOMO-LUMO energy gap. nih.govresearchgate.net

Table 5: Predicted Electronic Transitions and Absorption Maxima (λmax) This interactive table summarizes the expected UV-Vis absorption bands.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (C=O) | n → π* | 280 - 300 | Low (~10-100 L·mol⁻¹·cm⁻¹) |

| 4-Fluoro-2-methylphenyl | π → π* (B-band) | 250 - 280 | Medium (~200-1000) |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. nih.govnih.gov DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular structures by finding the lowest energy conformation. science.govresearchgate.net

From the optimized geometry, key electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability, while a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For piperidine (B6355638) derivatives, DFT calculations have been used to determine these parameters, revealing how different substituents affect the molecule's electronic characteristics and stability. researchgate.netresearchgate.net

Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, help in understanding the molecule's behavior in chemical reactions. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: Data is illustrative based on typical DFT studies of related compounds)

| Parameter | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power |

DFT calculations also enable the simulation of spectroscopic data. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. science.govruc.dk Similarly, theoretical vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.govscience.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comchemrxiv.org The MEP surface map is plotted over the molecule's electron density, using a color scale to indicate different potential values. researchgate.net

Typically, the MEP map displays:

Red regions: Indicating negative electrostatic potential, these areas are rich in electrons (e.g., around electronegative atoms like oxygen or nitrogen) and are susceptible to electrophilic attack. ajchem-a.comnih.gov

Blue regions: Representing positive electrostatic potential, these areas are electron-deficient (e.g., around hydrogen atoms) and are prone to nucleophilic attack. ajchem-a.comnih.gov

Green regions: Corresponding to neutral or zero potential, these areas represent non-polar regions of the molecule. ajchem-a.com

For a molecule like 2-(4-Fluoro-2-methylphenyl)piperidin-4-one, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom of the piperidin-4-one ring, identifying it as a primary site for electrophilic interactions. nih.gov The area around the nitrogen atom's lone pair would also exhibit negative potential. nih.gov Conversely, positive potential (blue) would be concentrated around the N-H hydrogen atom, marking it as a site for nucleophilic interactions. researchgate.net This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and for predicting how the molecule might bind to a biological target. chemrxiv.orgrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. wisc.edunih.gov It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. wisc.edu The analysis quantifies the stabilization energy (E²) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. researchgate.net A higher E² value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

Table 2: Example of NBO Analysis for a Piperidine Derivative (Note: The data is hypothetical, illustrating typical NBO results)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E² (kcal/mol) |

| LP (1) N₅ | σ* (C₄-C₉) | 2.85 |

| LP (1) O₁ | σ* (C₄-C₅) | 1.98 |

| LP (2) F₂ | π* (C₇-C₈) | 3.15 |

| π (C₆-C₇) | π* (C₈-C₉) | 21.50 |

This analysis provides fundamental insights into the electronic delocalization that influences the molecule's structure, stability, and reactivity. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis generates a surface around the molecule, colored according to various properties like normalized contact distance (d_norm), to identify regions involved in intermolecular contacts. nih.gov

Key features of Hirshfeld analysis include:

d_norm surface: This surface highlights intermolecular contacts shorter than, equal to, or longer than the van der Waals radii. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

For a crystalline form of this compound, Hirshfeld analysis would be instrumental in understanding its crystal packing stability. nih.gov The analysis would likely reveal the presence of N-H···O hydrogen bonds between the piperidine nitrogen and the carbonyl oxygen of adjacent molecules, which would appear as prominent red spots on the d_norm surface. researchgate.net The fluorine atom would also participate in F···H interactions. The 2D fingerprint plot would quantify these interactions, with H···H contacts typically comprising the largest percentage of the surface area, reflecting the abundance of hydrogen atoms. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. researchgate.net The process involves placing the ligand in the active site of the protein and calculating a docking score, which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. researchgate.netimpactfactor.org

In studies of piperidine derivatives, molecular docking has been used to explore their potential as inhibitors for various enzymes and receptors. researchgate.netnih.gov For this compound, docking studies would be performed against a relevant protein target. The results would identify key interactions, such as:

Hydrogen bonds: The N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. nih.gov

Hydrophobic interactions: The methylphenyl group would likely engage in hydrophobic interactions with non-polar residues in the protein's binding pocket.

Halogen bonds: The fluorine atom could form halogen bonds with electron-rich residues.

The docking results provide a structural basis for the molecule's biological activity and can guide the design of more potent analogues by suggesting modifications to enhance binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. usb.ac.ir 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the three-dimensional properties of the molecules. nih.gov

CoMFA works by aligning a set of molecules with known activities and calculating their steric and electrostatic fields at various grid points in space. srce.hr A statistical method, typically Partial Least Squares (PLS), is then used to build a correlation between these field values and the observed biological activities. The resulting model can be visualized with contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Steric Contour Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Contour Maps: Show where positive or negative charges are beneficial for activity.

For a series of analogues of this compound, a CoMFA study could provide a robust predictive model for their biological activity against a specific target. nih.gov This model would offer crucial insights for lead optimization, guiding chemists in designing new derivatives with improved potency. nih.gov

In Silico Prediction of Biological Activity Spectra and Protein Targets

In the early stages of drug discovery, computational tools can predict the likely biological activities and protein targets of a novel compound based on its chemical structure. clinmedkaz.org Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.org

PASS Online: This tool predicts a wide range of potential biological activities (e.g., enzymatic inhibition, receptor agonism/antagonism) based on a comparison of the input structure with a large database of known bioactive compounds. clinmedkaz.org The results are presented as a list of activities with probabilities for the compound being active (Pa) or inactive (Pi).

SwissTargetPrediction: This server identifies the most probable protein targets for a given small molecule by combining 2D and 3D similarity measures with a library of known ligand-target interactions. clinmedkaz.org

For this compound, these in silico prediction tools could generate a profile of potential pharmacological effects and identify likely protein families it might interact with. clinmedkaz.orgclinmedkaz.org Such predictions are valuable for prioritizing compounds for further experimental screening and for understanding potential mechanisms of action or off-target effects. clinmedkaz.org Studies on various piperidine derivatives have shown that they can interact with a diverse range of targets, including enzymes, ion channels, and receptors, suggesting a broad potential for pharmacological applications. clinmedkaz.org

Structure Activity Relationship Sar Studies of 2 4 Fluoro 2 Methylphenyl Piperidin 4 One Analogues

Influence of the 4-Fluoro-2-methylphenyl Moiety on Biological Activity

Research on related 2-arylpiperidines has demonstrated that modifications to the phenyl ring can modulate selectivity for different receptor subtypes. For example, in the development of ligands for sigma receptors, alterations to the aryl group led to significant changes in binding affinities for σ1 and σ2 receptors nih.gov. This highlights the importance of the specific substitution pattern on the phenyl ring for achieving the desired pharmacological profile.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Biological Activity in a Related 2-Arylpiperidine Series

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| 1a | H | H | 150 |

| 1b | 4-F | H | 75 |

| 1c | H | 2-CH3 | 120 |

| 1d | 4-F | 2-CH3 | 50 |

Note: This table is illustrative and based on general principles observed in related compound series. The data does not represent actual experimental values for 2-(4-Fluoro-2-methylphenyl)piperidin-4-one analogues.

Stereochemical Considerations and Enantiomeric Effects on Activity

The 2-position of the piperidin-4-one ring in these analogues is a chiral center, meaning the compounds can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For 2-arylpiperidine derivatives, the stereochemistry at the C2 position has been shown to be a critical determinant of biological activity. In many cases, one enantiomer is significantly more potent than the other, and this is attributed to a more favorable three-dimensional arrangement of key pharmacophoric elements within the receptor binding site. For instance, studies on analogues of mefloquine, which contains a substituted piperidine (B6355638) methanol moiety, revealed that while all four stereoisomers retained potent antifungal activity, the erythro enantiomers displayed slightly higher potency than the threo enantiomers nih.govnih.gov. This suggests that the relative orientation of the substituents on the chiral centers can influence the strength of the interaction with the biological target.

The synthesis of single enantiomers is therefore a crucial step in the development of such compounds to maximize therapeutic benefit and minimize potential off-target effects associated with the less active or inactive enantiomer.

Table 2: Hypothetical Enantiomeric Effects on Receptor Binding Affinity

| Compound | Stereochemistry | Receptor Binding (Ki, nM) |

| (±)-2a | Racemic | 85 |

| (R)-2a | R-enantiomer | 25 |

| (S)-2a | S-enantiomer | 250 |

Note: This table is a hypothetical representation of potential enantiomeric differences based on common observations in medicinal chemistry.

Impact of Substitutions on the Piperidin-4-one Ring

Substitutions at the C3 and C5 positions of the piperidin-4-one ring can introduce additional steric bulk or functional groups that can interact with the target receptor. For example, the introduction of small alkyl groups can modulate the conformational flexibility of the ring and potentially lead to enhanced binding.

Furthermore, the ketone at the C4 position is a key feature that can be modified. Reduction to a hydroxyl group introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. Derivatization of the ketone to form oximes or other functionalities can also significantly alter the compound's biological activity and physicochemical properties.

Role of Fluorine Substitution in Enhancing Metabolic Stability and Binding Affinity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. The fluorine atom in the 4-position of the phenyl ring of this compound analogues is not merely a placeholder but serves specific functions in improving the molecule's drug-like characteristics.

Table 3: Effect of Fluorination on Metabolic Stability in a Related Series

| Compound | R | Half-life in Human Liver Microsomes (min) |

| 3a | H | 15 |

| 3b | 4-F | 60 |

Note: This table illustrates the general principle of how fluorination can enhance metabolic stability, based on findings from various drug discovery programs.

Strategic Modifications for Optimizing Pharmacological Profiles

The optimization of the pharmacological profile of this compound analogues involves a multi-parameter approach, where modifications are made to fine-tune potency, selectivity, and pharmacokinetic properties.

Strategic modifications often involve exploring a range of substituents on both the phenyl and piperidine rings to build a comprehensive SAR. For example, varying the substituents on the nitrogen atom of the piperidine ring can significantly impact activity and selectivity. The introduction of different alkyl or aryl groups can modulate lipophilicity and introduce new binding interactions.

Furthermore, bioisosteric replacements can be employed to improve properties while maintaining or enhancing biological activity. For instance, the piperidin-4-one core could be replaced with other heterocyclic systems to explore different spatial arrangements and physicochemical properties. The ultimate goal of these strategic modifications is to identify a lead compound with a balanced profile of high potency, good selectivity, favorable metabolic stability, and oral bioavailability, making it a suitable candidate for further preclinical and clinical development nih.gov.

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Efficacy (Antibacterial, Antifungal) of Piperidin-4-one Derivatives

Piperidin-4-one derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies highlighting their efficacy against a spectrum of bacterial and fungal pathogens biomedpharmajournal.orgresearchgate.netresearchgate.netbiointerfaceresearch.com. The core piperidin-4-one structure allows for substitutions that can modulate antimicrobial potency and spectrum of activity.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Research has shown that various derivatives of piperidin-4-one exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, a study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed good antibacterial activity when compared to the standard drug ampicillin (B1664943) biomedpharmajournal.org. These compounds were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), demonstrating the broad-spectrum potential of this chemical class biomedpharmajournal.org.

Another study focusing on different piperidin-4-one derivatives also reported activity against Staphylococcus aureus and Escherichia coli biointerfaceresearch.com. The findings indicated that modifications to the piperidine (B6355638) ring and its substituents can significantly influence the antibacterial efficacy biointerfaceresearch.com. Specifically, certain 2,6-disubstituted piperidin-4-one derivatives have shown potent activity against Gram-positive bacteria researchgate.net. The introduction of a halogen, such as the fluorine atom in "2-(4-Fluoro-2-methylphenyl)piperidin-4-one," is a common strategy in medicinal chemistry to enhance biological activity, suggesting that this compound could possess significant antibacterial properties.

Table 1: Antibacterial Activity of Selected Piperidin-4-one Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus (Gram-positive) | Good activity compared to ampicillin | biomedpharmajournal.org |

| 2,6-diaryl-3-methyl-4-piperidones | Escherichia coli (Gram-negative) | Good activity compared to ampicillin | biomedpharmajournal.org |

| Substituted piperidin-4-one derivative | Staphylococcus aureus (Gram-positive) | Active | biointerfaceresearch.com |

| Substituted piperidin-4-one derivative | Escherichia coli (Gram-negative) | Active | biointerfaceresearch.com |

| 2,6 disubstituted piperidine-4-one derivative | Gram-positive bacteria | Highly potent activity | researchgate.net |

Antifungal Properties against Specific Fungal Strains

In addition to their antibacterial action, piperidin-4-one derivatives have been investigated for their antifungal potential. Several studies have demonstrated the efficacy of these compounds against various fungal strains. For instance, newly synthesized furfurylidene derivatives of 2,6-diphenyl piperidin-4-one showed potent in-vitro antifungal activity against Candida albicans and Aspergillus niger researchgate.net.

Another study highlighted that while some new derivatives of 2,6-di-p-anisyl-piperidin-4-one showed antifungal activity, they were inactive against bacteria researchgate.net. This suggests that specific structural modifications can tune the antimicrobial selectivity of the piperidin-4-one scaffold. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also exhibited significant antifungal activity against a range of fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans biomedpharmajournal.org.

Table 2: Antifungal Activity of Selected Piperidin-4-one Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Furfurylidene derivatives of 2,6-diphenyl piperidin-4-one | Candida albicans | Potent activity | researchgate.net |

| Furfurylidene derivatives of 2,6-diphenyl piperidin-4-one | Aspergillus niger | Potent activity | researchgate.net |

| Derivatives of 2,6-di-p-anisyl-piperidin-4-one | Specific fungal strains | Active | researchgate.net |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Candida albicans | Significant activity | biomedpharmajournal.org |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which piperidin-4-one derivatives exert their antimicrobial effects are not fully elucidated but are thought to be multifactorial. For antifungal activity, it has been proposed that the α,β-unsaturated ketone moiety present in some active derivatives can react with sulfhydryl groups in essential fungal enzymes and proteins, thereby disrupting their function and leading to cell death researchgate.net. This covalent modification of key biomolecules is a plausible mechanism for the observed antifungal effects. The structural features of "this compound" could potentially participate in similar interactions, suggesting a possible mode of antifungal action.

Antiviral Investigations of Piperidin-4-one Scaffolds

The piperidine scaffold is a recurring motif in a number of antiviral agents, and piperidin-4-one derivatives have been explored for their potential in this therapeutic area biomedpharmajournal.orgnih.gov. While direct antiviral data for "this compound" is not available, studies on related structures underscore the potential of this chemical class.

For example, a series of 1,4,4-trisubstituted piperidines were found to inhibit coronavirus replication in vitro mdpi.com. These compounds were identified as non-covalent inhibitors of the main protease (Mpro) of the virus, an essential enzyme for viral replication mdpi.com. Another study detailed the synthesis of piperidine-substituted purines that exhibited potent antiviral activity against both HIV and influenza A/H1N1 virus nih.gov. These findings highlight the versatility of the piperidine core in the design of antiviral agents targeting different viruses and mechanisms of action. The structural framework of "this compound" provides a foundation that could be further elaborated to explore potential antiviral activities.

Neurokinin 1 (NK1) Receptor Antagonism by Related Piperidine and Piperazin-4-one Derivatives

The neurokinin 1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and pain. The piperidine ring is a key structural element in several potent and selective NK1 receptor antagonists acs.orgnih.govtudublin.ieebi.ac.ukacs.org.

Structure-activity relationship (SAR) studies on 4,4-disubstituted piperidine derivatives have demonstrated that high affinity for the NK1 receptor can be achieved with this scaffold acs.orgnih.govebi.ac.ukacs.org. These studies have shown that lipophilic substituents on a benzyl (B1604629) ether side chain are crucial for potent NK1 antagonism acs.orgnih.govebi.ac.ukacs.org. While these reported antagonists have a different substitution pattern than "this compound," the presence of the piperidine core suggests that with appropriate structural modifications, this class of compounds could be directed towards NK1 receptor antagonism. The aryl group at the 2-position of "this compound" could potentially mimic the interactions of other aryl-containing NK1 antagonists within the receptor binding pocket.

Modulation of Neurotransmitter Transporters (Dopamine, Serotonin)

The dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) are critical regulators of neurotransmission in the central nervous system and are important targets for the treatment of various psychiatric and neurological disorders. Piperidine-based structures are known to interact with these transporters.

For instance, a novel and potent dopamine transporter (DAT) inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered through pharmacophore searching nih.gov. Chemical modifications of this lead compound resulted in an analog with high affinity for the DAT nih.gov. This highlights the potential of the piperidine scaffold to yield potent DAT inhibitors.

In the context of the serotonin transporter, a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed high-affinity ligands for SERT nih.gov. The affinity of these compounds was found to be in the same order of magnitude as the well-known antidepressant fluoxetine (B1211875) nih.gov. The presence of a fluorophenyl moiety in these active compounds suggests that the 4-fluorophenyl group in "this compound" could contribute favorably to interactions with the serotonin transporter.

Table 3: Activity of Piperidine Derivatives on Neurotransmitter Transporters

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone analog | Dopamine Transporter (DAT) | High-affinity inhibitor (Ki values of 11 and 55 nM) | nih.gov |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | High-affinity ligands (Ki values ranging from 2 to 400 nM) | nih.gov |

Enzyme Inhibition Studies (e.g., Farnesyltransferase, D-alanyl-D-alanine ligase)

The piperidin-4-one framework is a key component in the design of various enzyme inhibitors. Two such enzymes of significant therapeutic interest are Farnesyltransferase and D-alanyl-D-alanine ligase.

Farnesyltransferase (FTase): Farnesyltransferase is a critical enzyme involved in post-translational modification of proteins, including the Ras protein, which plays a crucial role in cell signaling pathways that govern growth and proliferation. nih.gov The activation of the Ras protein is dependent on its farnesylation, and aberrant Ras signaling is a hallmark of many cancers. nih.gov Consequently, Farnesyltransferase inhibitors (FTIs) have been developed as potential anticancer agents. nih.govnih.gov These inhibitors function by blocking the farnesylation of Ras, thereby preventing its localization to the cell membrane and subsequent activation of downstream signaling cascades. nih.gov Research has shown that FTIs can lead to an accumulation of geranylgeranylated RhoB (a related protein), which contributes to the inhibition of cell growth in transformed cells. nih.gov While specific studies on this compound as an FTI are not extensively documented, the piperidine scaffold is a valuable starting point for designing molecules that can fit into the enzyme's active site.

D-alanyl-D-alanine ligase (Ddl): D-alanyl-D-alanine ligase is an essential enzyme in bacteria, responsible for synthesizing the D-Ala-D-Ala dipeptide, a crucial component for building the bacterial cell wall peptidoglycan layer. nih.govnih.gov Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial death. This makes Ddl a prime target for the development of novel antibiotics. nih.gov The significance of this target is further highlighted in the context of antibiotic resistance; for instance, in vancomycin-resistant bacteria, a related enzyme synthesizes a D-alanyl-D-lactate depsipeptide, which vancomycin (B549263) cannot effectively bind. nih.govnih.gov Inhibitors of Ddl, such as phosphinate and phosphonate (B1237965) dipeptide analogs, have been synthesized and studied to understand the binding specificities of these ligases. nih.gov The development of piperidine-4-one-based inhibitors could offer a new chemical class of compounds to combat bacterial infections, including those caused by resistant strains.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel responsible for chloride transport across cell membranes. nih.gov CFTR modulators, which include correctors that improve protein folding and cell surface presentation, and potentiators that enhance the channel's opening probability, are a cornerstone of modern CF therapy. nih.gov

Potentiators like ivacaftor (B1684365) (VX-770) have shown significant clinical success by increasing the activity of specific mutant CFTR proteins, such as G551D-CFTR. nih.gov Research into new classes of modulators is ongoing, with a focus on finding compounds that can work synergistically with existing drugs. Notably, scaffolds containing the piperidine moiety have been investigated for this purpose. A class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds has been identified as "co-potentiators," which function in synergy with potentiators like VX-770 to restore the activity of minimal function CFTR mutants. nih.gov The synthesis of these promising co-potentiators has utilized piperidin-4-one derivatives, such as 1-(2,4-difluorobenzyl)piperidin-4-one, as key reactants. nih.gov This highlights the utility of the piperidin-4-one core structure in the development of novel therapeutics for cystic fibrosis.

Survivin Inhibition and Anti-Proliferative Effects

Survivin is a member of the inhibitor of apoptosis proteins (IAPs) family and is a compelling target in oncology. nih.govnih.gov It is highly expressed in most human cancers while being virtually absent in terminally differentiated normal tissues. nih.govnih.gov Survivin plays a dual role: it inhibits apoptosis by interfering with caspase activity and is essential for regulating cell division. nih.gov Its overexpression is often correlated with tumor resistance to chemotherapy and poor patient prognosis, making it an attractive target for therapeutic intervention. nih.gov

While direct inhibition of survivin by this compound has not been specifically reported, structurally related piperidin-4-one derivatives have demonstrated significant anti-proliferative effects. A study on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones revealed their potential as anti-cancer agents. nih.gov These compounds were found to reduce the growth of several hematological cancer cell lines and induce apoptosis by increasing the mRNA expression of pro-apoptotic genes like p53 and Bax. nih.gov This suggests that the piperidin-4-one scaffold can serve as a foundation for developing agents that target pathways critical for cancer cell survival and proliferation.

| Compound | Cancer Cell Line | Effect |

|---|---|---|

| Compound II (a 3-chloro-3-methyl-2,6-diarylpiperidin-4-one) | Myeloma, Leukemia, NKTL | Reduced cell growth, increased mRNA expression of p53 and Bax |

| Compound IV (a 3-chloro-3-methyl-2,6-diarylpiperidin-4-one) | Myeloma, Leukemia, NKTL | Reduced cell growth, increased mRNA expression of p53 and Bax |

Analgesic and Local Anesthetic Activities of Piperidin-4-one Derivatives

The piperidine ring is a fundamental pharmacophore found in a wide range of clinically important analgesic and anesthetic agents. pjps.pknih.gov Its structural presence in potent opioids like fentanyl and pethidine, as well as in local anesthetics such as bupivacaine (B1668057) and ropivacaine, underscores its importance in pain management. nih.govnih.gov

Numerous studies have explored piperidin-4-one derivatives for their potential in developing new pain therapeutics.

Analgesic Activity: Synthetic quaternary salts of alkyl piperidines have been investigated for their analgesic properties, with some compounds showing highly significant and potent effects compared to standard drugs in tail immersion tests. pjps.pk The incorporation of the 4-phenylpiperidine (B165713) pharmacophore into 4-anilidopiperidines has led to a novel class of potent opioid analgesic agents with favorable pharmacological profiles. nih.gov

Local Anesthetic Activity: The piperidine structure is a key component in many local anesthetics. nih.gov Research on fluorinated ethynylpiperidine derivatives has demonstrated their potential to produce prolonged and pronounced local anesthetic effects. nih.gov Other studies on 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives also showed high local anesthetic activity, surpassing reference drugs in terms of anesthesia index and duration. dergipark.org.tr Modifications of the piperidine scaffold, such as those inspired by lidocaine, have yielded new compounds with improved efficacy in blocking nerve impulses. rsc.org

| Derivative Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| 4-Phenyl-4-anilidopiperidines | Opioid Analgesic | Led to a novel class of potent opioid analgesics with favorable safety profiles. | nih.gov |

| Fluorinated Ethynylpiperidines | Local Anesthetic | Demonstrated prolonged and pronounced local anesthetic activity. | nih.gov |

| 4-(Naphthalen-1-yloxy)but-2-yn-1-yl) Piperidines | Local Anesthetic | Showed greater activity and duration compared to reference drugs like procaine (B135) and lidocaine. | dergipark.org.tr |

| Quaternary Salts of Alkyl Piperidines | Analgesic | Exhibited varying degrees of analgesic activity, with some compounds more potent than the standard. | pjps.pk |

Emerging Biological Targets and Activities Predicted by In Silico Methods

Computational, or in silico, methods are increasingly integral to modern drug discovery, enabling the prediction of biological targets, pharmacokinetic properties (ADMET), and mechanisms of action before synthesis and testing. nih.gov These approaches use molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies to screen virtual libraries of compounds against biological targets.

For the piperidin-4-one class of compounds, in silico studies have provided valuable insights into their potential therapeutic applications. In the investigation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anti-cancer agents, molecular docking analyses were performed to predict and confirm their binding to specific protein targets. nih.gov The studies confirmed that these compounds could effectively bind to targets relevant in myeloma (6FS1, 6FSO), leukemia (6TJU), and natural killer T-cell lymphoma (5N21, 1OLL). nih.gov Furthermore, computational ADMET studies affirmed that these compounds possess essential physicochemical and drug-like properties. nih.gov Such in silico findings are crucial for prioritizing candidates for further development and for uncovering novel biological targets for this versatile chemical scaffold.

Advanced Research Applications and Future Directions

Development of Radiotracers for Molecular Imaging (e.g., PET Imaging)

The fluorine atom present in 2-(4-Fluoro-2-methylphenyl)piperidin-4-one makes it an attractive candidate for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F), to visualize and quantify physiological processes at the molecular level. mdpi.com The favorable half-life of ¹⁸F (approximately 110 minutes) allows for the synthesis and purification of radiotracers and their subsequent use in clinical settings. nih.gov

The development of novel ¹⁸F-labeled radiotracers is a critical area of research for diagnosing and understanding a variety of diseases, including neurodegenerative disorders and cancer. The general strategy involves incorporating the ¹⁸F isotope into a biologically active molecule that selectively binds to a specific target, such as a receptor or enzyme.

While direct studies on the radiolabeling of this compound are not extensively documented, the broader class of fluorinated piperidine (B6355638) derivatives has been explored for this purpose. For instance, novel PET radioligands containing a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety have been developed for imaging NMDA receptors. nih.gov However, these studies also highlight potential challenges, such as in vivo defluorination, which can lead to the accumulation of radioactivity in bone and compromise image quality. nih.gov

The 2-arylpiperidin-4-one scaffold offers a versatile platform for the design of new PET agents. By modifying the piperidine ring and the pendant aromatic group, researchers can fine-tune the molecule's affinity and selectivity for specific biological targets. The development of a successful PET tracer based on this scaffold would involve a multi-step process, as outlined in the table below.

| Phase | Key Objectives and Considerations |

|---|---|

| Precursor Synthesis | Design and synthesize a precursor molecule that can be efficiently labeled with ¹⁸F. This often involves introducing a leaving group (e.g., nitro, trimethylammonium) at the position where the ¹⁸F will be incorporated. |

| Radiolabeling | Perform the nucleophilic substitution reaction with [¹⁸F]fluoride to produce the desired radiotracer. Optimization of reaction conditions (temperature, solvent, catalyst) is crucial for achieving high radiochemical yield and purity. |

| In Vitro Evaluation | Assess the binding affinity and selectivity of the radiotracer for its intended target using techniques like autoradiography on tissue sections. mdpi.com |

| In Vivo Evaluation | Conduct PET imaging studies in animal models to evaluate the brain uptake, target engagement, and metabolic stability of the radiotracer. nih.govnih.gov Analysis of radiometabolites in plasma and brain is essential to ensure the observed signal is from the intact tracer. nih.gov |

Future research in this area could focus on synthesizing derivatives of this compound and evaluating their potential as PET radiotracers for various central nervous system (CNS) targets.

Use as Chiral Intermediates in Complex Molecule Synthesis

The presence of a stereocenter at the 2-position of the piperidine ring makes this compound a valuable chiral intermediate for the asymmetric synthesis of more complex molecules. Enantiomerically pure piperidine derivatives are crucial components of many pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. nih.gov

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.govacs.orgrsc.orgacs.org This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For 2-arylpiperidine derivatives, kinetic resolution can be achieved through asymmetric deprotonation using a chiral base, such as n-butyllithium (n-BuLi) in the presence of a chiral ligand like sparteine. nih.govacs.orgacs.org This process allows for the isolation of one enantiomer in high enantiomeric excess.

The enantioenriched 2-aryl-4-piperidone obtained from the resolution of a racemic mixture can then be further functionalized to create a variety of substituted piperidines without loss of enantiopurity. nih.govacs.org For example, ozonolysis of a related 4-methylene derivative can yield an enantioenriched 2-aryl-4-piperidone. nih.govacs.org This ketone can then be subjected to various chemical transformations to introduce new functional groups at the 4-position, expanding the diversity of accessible chiral building blocks.

| Method | Description | Key Reagents/Conditions |

|---|---|---|

| Kinetic Resolution by Asymmetric Deprotonation | Preferential deprotonation of one enantiomer of a racemic N-Boc-2-arylpiperidine. | n-BuLi, (-)-sparteine (B7772259) or (+)-sparteine |

| Enantioselective Synthesis | Asymmetric synthesis of 3-substituted piperidines from pyridine (B92270) and sp²-hybridized boronic acids via a Rh-catalyzed asymmetric reductive Heck reaction. nih.gov | Rh catalyst, chiral ligand |

| Functional Group Interconversion | Conversion of the 4-keto group into other functionalities (e.g., methylene, difluoride) while preserving the stereochemistry at the 2-position. nih.govacs.org | Wittig olefination, DAST (diethylaminosulfur trifluoride) |

The ability to generate these enantioenriched piperidine fragments is of significant interest for drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR) for chiral molecules. The 2-(4-Fluoro-2-methylphenyl) moiety provides a specific substitution pattern that can be explored in the context of various biological targets.

Pipeline for Novel Therapeutic Agent Discovery

The this compound scaffold is a promising starting point for the discovery of novel therapeutic agents. The piperidine ring is a common motif in many approved drugs, and its derivatives have shown a wide range of pharmacological activities. nih.govmdpi.com The process of discovering a new drug based on this scaffold would typically follow a well-defined pipeline.

The initial step involves identifying a biological target of interest, such as a receptor or enzyme implicated in a particular disease. Subsequently, a library of compounds based on the this compound core structure would be synthesized. This can be achieved by modifying the piperidine nitrogen, the ketone at the 4-position, and potentially the aromatic ring.

A closely related compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant), serves as an excellent example of a successful drug discovery campaign starting from a similar chemical scaffold. nih.govresearchgate.net Vestipitant was identified as a potent and selective NK1 receptor antagonist with potential applications in the treatment of depression and other CNS disorders. nih.gov The discovery process involved extensive chemical exploration to maximize in vitro affinity and optimize the pharmacokinetic profile. nih.gov

| Stage | Activities | Example from Vestipitant Discovery nih.gov |

|---|---|---|

| Lead Identification | Synthesis and screening of a library of compounds to identify initial "hits" with activity against the target. | Exploration of C-phenylpiperazine derivatives based on N-phenylpiperazine analogues. |

| Lead Optimization | Systematic modification of the lead compound to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). | Maximizing in vitro affinity for the NK1 receptor and optimizing the pharmacokinetic profile. |

| Preclinical Development | In-depth in vitro and in vivo studies to characterize the pharmacological profile and assess the safety of the drug candidate. | Demonstration of appropriate pharmacokinetic properties and in vivo activity. |

| Clinical Trials | Evaluation of the safety and efficacy of the drug candidate in human subjects. | Vestipitant was selected as a drug candidate based on its preclinical profile. |

The this compound scaffold can be explored for a variety of therapeutic targets. For example, piperidine derivatives have been investigated as anticancer agents, antidiabetic agents, and for the treatment of Alzheimer's disease. mdpi.comsemanticscholar.org The future direction for this compound in drug discovery will involve its use as a foundational structure for generating diverse chemical libraries and screening them against a wide array of biological targets to identify new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Fluoro-2-methylphenyl)piperidin-4-one?

- Methodological Answer : The synthesis typically involves Mannich reactions or nucleophilic substitution using 4-fluoro-2-methylbenzyl bromide and piperidin-4-one derivatives. Key parameters include:

- Solvent systems : Polar aprotic solvents like DMF or acetonitrile (60–80°C).

- Catalysts : Triethylamine or K₂CO₃ for deprotonation .

- Reaction monitoring : TLC or HPLC to track intermediate formation.

- Validation : Confirm purity via melting point analysis and LC-MS (>95% purity) .

Q. How to characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR shows signals for the piperidinone ring (δ 2.5–3.2 ppm) and fluorophenyl group (δ 6.8–7.2 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~208 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (ketone C=O) and 1220 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches molecular formula (C₁₂H₁₄FNO).

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent ketone oxidation .

- PPE : Gloves (nitrile) and fume hood use due to potential respiratory irritation .

- Waste disposal : Neutralize with dilute HCl before aqueous disposal .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Cross-validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) .

- Structural analysis : Compare crystallographic data (e.g., bond angles, torsion) to rule out polymorphic effects .

- Receptor specificity : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm target engagement .

Q. What computational methods predict the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity (Fukui indices) .

- Molecular docking : AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors .

- Hirshfeld surface analysis : Quantify intermolecular interactions (C-H···O/F) influencing crystallinity .

Q. How to determine the crystal structure of derivatives using SHELXL?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks.

- Validation : R-factor < 0.05 and CheckCIF/PLATON for structural integrity .

Q. What strategies optimize the compound’s biological activity via structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-fluoro position to enhance receptor affinity .

- Ring modifications : Replace piperidinone with morpholine to alter metabolic stability (test via microsomal assays) .

- Pharmacophore mapping : Overlay active conformers using Schrödinger Phase to identify critical interaction sites .

Q. How to assess metabolic stability in hepatic microsomal assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.